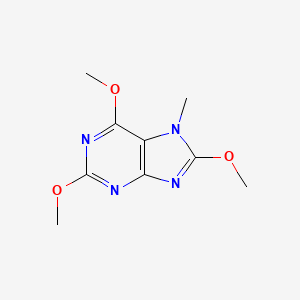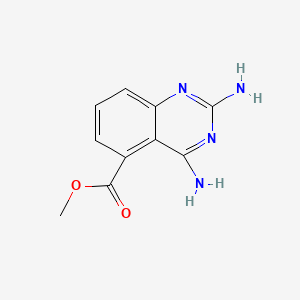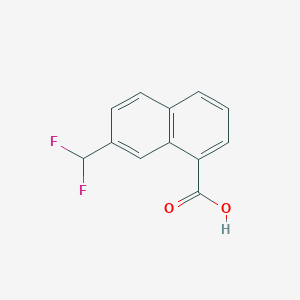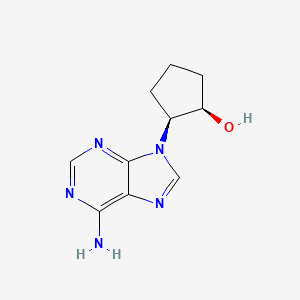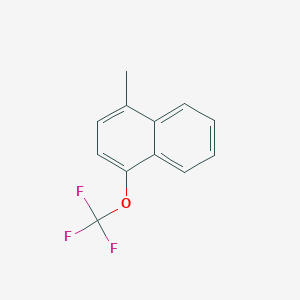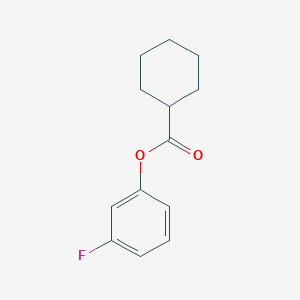
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is an organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to another ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of steps including alkylation, cyclization, and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process might include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: The parent compound of the naphthyridine family.
2,7-Dimethyl-1,8-naphthyridine: A similar compound with different substitution patterns.
3,3,7-Trimethyl-1,8-naphthyridine: Another derivative with variations in the alkyl groups.
Uniqueness
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives. Its unique structure can lead to different reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-ethyl-3,3,7-trimethyl-2H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C13H18N2O/c1-5-15-8-13(3,4)11(16)10-7-6-9(2)14-12(10)15/h6-7H,5,8H2,1-4H3 |
InChI-Schlüssel |
XDFCEUBJLFONPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(C(=O)C2=C1N=C(C=C2)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



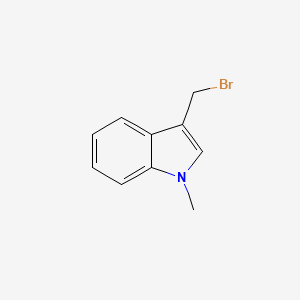
![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)

